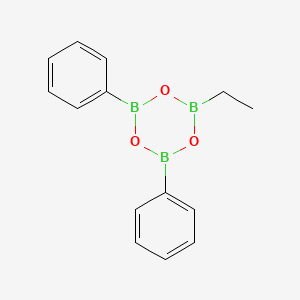
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing heterocyclic compound with the molecular formula C₁₄H₁₅B₃O₃. This compound is known for its unique structure, which includes a boroxine ring, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of phenylboronic acid with ethylboronic acid under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus pentoxide, to facilitate the formation of the boroxine ring. The reaction mixture is heated to a temperature of around 150°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron hydrides.
Substitution: The compound can undergo substitution reactions where the phenyl groups are replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature around 50°C.
Reduction: Lithium aluminum hydride, temperature around 0°C.
Substitution: Halogens or alkylating agents, temperature around 100°C.
Major Products
Oxidation: Boronic acids.
Reduction: Boron hydrides.
Substitution: Various substituted boroxines.
Scientific Research Applications
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane involves its interaction with biological molecules through the boron atoms. The boron atoms can form stable complexes with biomolecules, leading to various biological effects. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylboroxine: Similar structure but with three phenyl groups instead of two phenyl and one ethyl group.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: Contains a triazine ring instead of a boroxine ring.
2,4,6-Trimethylboroxine: Similar boroxine ring but with three methyl groups instead of phenyl and ethyl groups.
Uniqueness
2-Ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane is unique due to its specific combination of ethyl and phenyl groups attached to the boroxine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
942419-65-0 |
|---|---|
Molecular Formula |
C14H15B3O3 |
Molecular Weight |
263.7 g/mol |
IUPAC Name |
2-ethyl-4,6-diphenyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C14H15B3O3/c1-2-15-18-16(13-9-5-3-6-10-13)20-17(19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
COQQQOCWQNSBGZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


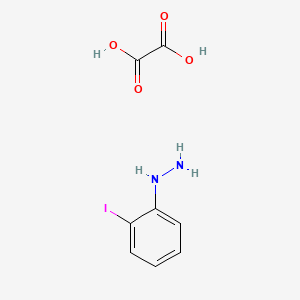
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
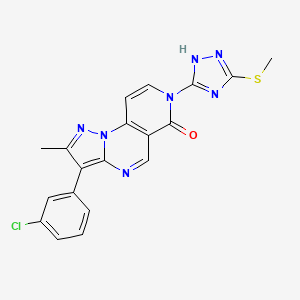
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)
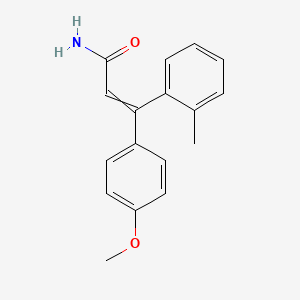
![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)


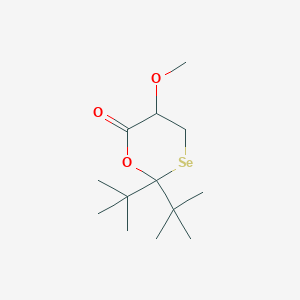
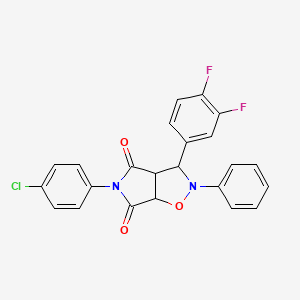
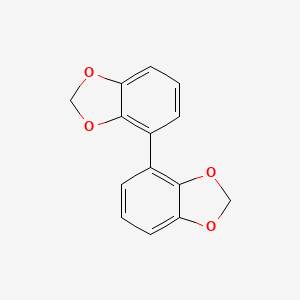

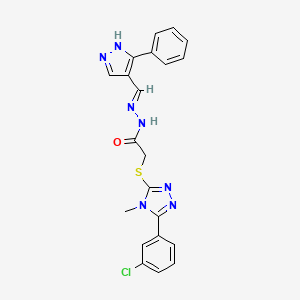
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)
